![molecular formula C11H13N3O4 B13931470 Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate CAS No. 54449-29-5](/img/structure/B13931470.png)
Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique triazine ring fused with a pyrrolo structure, making it an interesting subject for chemical research.
準備方法
The synthesis of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
科学的研究の応用
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Compared to other similar compounds, 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester stands out due to its unique fused ring structure and the presence of both pyrrolo and triazine rings. Similar compounds include:
- 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid propyl ester These compounds share structural similarities but differ in their ester groups, which can influence their chemical properties and applications.
特性
CAS番号 |
54449-29-5 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
ethyl 1,3-dimethyl-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C11H13N3O4/c1-4-18-9(15)7-5-8-12(2)10(16)13(3)11(17)14(8)6-7/h5-6H,4H2,1-3H3 |
InChIキー |
LLVDRNVHQOHVIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C(=C1)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


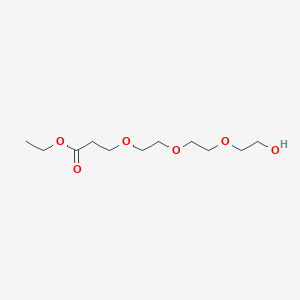
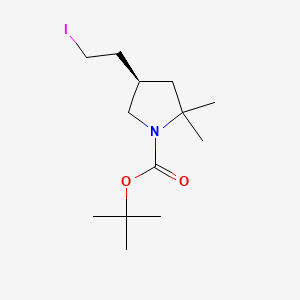


![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
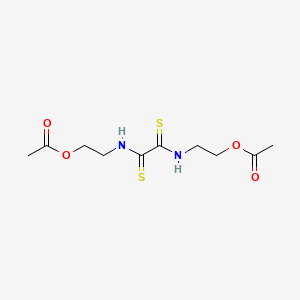
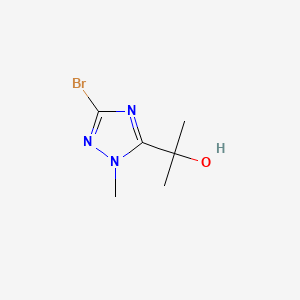
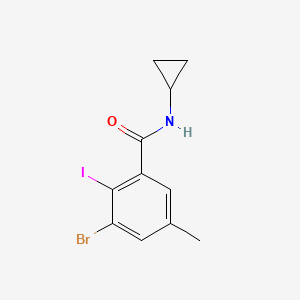
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
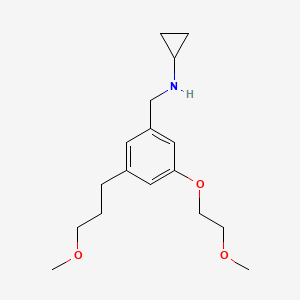
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)
